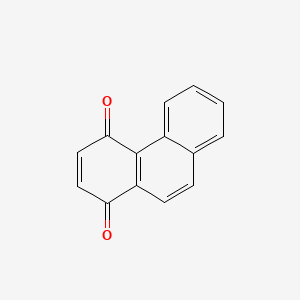
1,4-Phenanthrenedione
概要
説明
1,4-Phenanthrenedione, also known as phenanthrenequinone, is a quinone derivative of a polycyclic aromatic hydrocarbon . It is a compound with the molecular formula C14H8O2 .
Synthesis Analysis
A novel total synthesis of tanshinone I via the intermediate 3-hydroxy-8-methyl-1,4-phenanthrenedione has been described . This synthesis process minimized the use of expensive reagents and low overall yields by using the Diels-Alder reaction to directly construct the 1,4-phenanthrenedione scaffold .Molecular Structure Analysis
The molecular structure of 1,4-Phenanthrenedione consists of 14 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 208.21 g/mol .Chemical Reactions Analysis
1,4-Phenanthrenedione has been used in the synthesis of tanshinone I via the intermediate 3-hydroxy-8-methyl-1,4-phenanthrenedione . The Diels-Alder reaction was used to directly construct the 1,4-phenanthrenedione scaffold, providing tanshinone I .Physical And Chemical Properties Analysis
1,4-Phenanthrenedione has a molecular weight of 208.21 g/mol . It has a topological polar surface area of 34.1 Ų . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 208.052429494 g/mol .科学的研究の応用
Synthesis of Phenanthridinones
1,4-Phenanthrenedione: serves as a key intermediate in the synthesis of phenanthridinones , which are heterocyclic frameworks present in various natural products and pharmaceuticals. These compounds exhibit a wide range of pharmacological actions, making their synthesis a significant area of research in organic chemistry and medicinal chemistry .
Photoredox Catalysis
In the realm of green chemistry, 1,4-Phenanthrenedione is utilized as a visible-light photoredox catalyst. This application is particularly valuable for the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones through a Friedel-Crafts reaction, using sunlight as a sustainable energy source .
Anticancer Research
Derivatives of 1,4-Phenanthrenedione have been explored for their potential as anticancer agents. One such derivative, MPT0G266 , has shown substantial antiproliferative activity against cancer cell lines, indicating the compound’s promise in cancer treatment research .
Organic Synthesis Methodologies
The compound is involved in various synthetic strategies, including aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions. These methodologies are crucial for constructing complex organic molecules with pharmaceutical relevance .
Development of Bioactive Alkaloids
1,4-Phenanthrenedione: is a common structural moiety found in bioactive alkaloids such as oxynitidine , crinasiadine , and narciclasine . The development of these alkaloids has therapeutic implications, particularly in the treatment of diseases .
Green Methodologies in Chemical Reactions
The use of 1,4-Phenanthrenedione in visible-light photocatalysis represents a shift towards more environmentally friendly chemical processes. This approach reduces the reliance on non-renewable energy sources and minimizes the environmental impact of chemical synthesis .
Safety and Hazards
将来の方向性
While there is limited information on the future directions of 1,4-Phenanthrenedione, related compounds such as tanshinone I have been identified as potential targets for the development of more effective anticancer drugs . This suggests that 1,4-Phenanthrenedione and its derivatives could also have potential applications in drug development .
作用機序
Target of Action
1,4-Phenanthrenedione primarily targets cellular enzymes involved in redox reactions, particularly those in the electron transport chain. It is known to interact with NAD(P)H:quinone oxidoreductase (NQO1), an enzyme that plays a crucial role in cellular defense against oxidative stress .
Mode of Action
1,4-Phenanthrenedione undergoes redox cycling within cells. It accepts electrons from NAD(P)H via NQO1, converting to its reduced form. This reduced form can then transfer electrons to molecular oxygen, generating reactive oxygen species (ROS). The continuous cycling between oxidized and reduced states leads to the accumulation of ROS, which can induce oxidative stress and damage cellular components .
Biochemical Pathways
The primary biochemical pathway affected by 1,4-Phenanthrenedione is the oxidative stress pathway. The generation of ROS can activate various signaling cascades, including the MAPK pathway, which can lead to apoptosis or cell death. Additionally, the oxidative stress can affect mitochondrial function, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway .
Pharmacokinetics
The pharmacokinetics of 1,4-Phenanthrenedione involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into cells where it undergoes redox cycling. The compound is metabolized primarily in the liver, where it can be conjugated to more water-soluble forms for excretion. Its bioavailability is influenced by its ability to penetrate cellular membranes and its rate of metabolism .
Result of Action
At the molecular level, the action of 1,4-Phenanthrenedione results in the generation of ROS, leading to oxidative damage to DNA, proteins, and lipids. At the cellular level, this oxidative stress can trigger apoptosis or necrosis, depending on the extent of the damage and the cell’s ability to counteract the stress .
Action Environment
Environmental factors such as pH, temperature, and the presence of other redox-active compounds can influence the efficacy and stability of 1,4-Phenanthrenedione. For instance, higher temperatures can increase the rate of redox cycling, while acidic conditions can enhance the generation of ROS. Additionally, the presence of antioxidants can mitigate the oxidative stress induced by 1,4-Phenanthrenedione .
: Information synthesized from various sources on the mechanism of action of phenanthrene-1,4-dione.
特性
IUPAC Name |
phenanthrene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-12-7-8-13(16)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPGRADIOPGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205431 | |
| Record name | 1,4-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenanthrenedione | |
CAS RN |
569-15-3 | |
| Record name | 1,4-Phenanthrenequinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Phenanthrenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Phenanthrenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-PHENANTHRENEQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU5XP36K84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



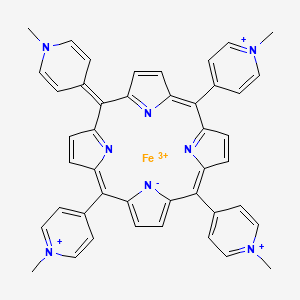
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1198558.png)
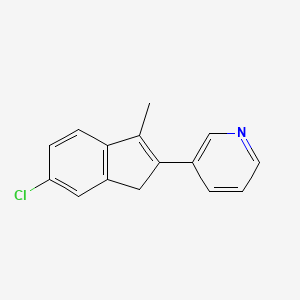


![2-Aminoethyl 2-[[2-[4-(4-chlorophenoxy)phenoxy]acetyl]amino]ethyl hydrogen phosphate](/img/structure/B1198564.png)
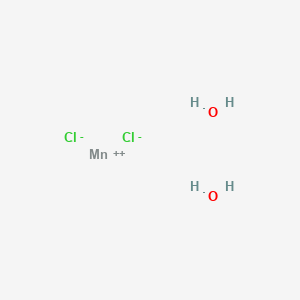

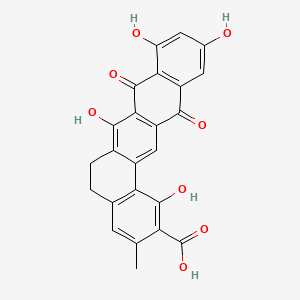

![1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine](/img/structure/B1198572.png)
![3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1198573.png)

![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)